

## Application Notes and Protocols for EGFR-IN-145 In Vitro Kinase Assay

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Compound of Interest		
Compound Name:	EGFR-IN-145	
Cat. No.:	B2449277	Get Quote

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro potency of **EGFR-IN-145**, a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). The provided methodology is a continuous-read kinase assay applicable to both wild-type (WT) EGFR and its clinically relevant mutant forms, such as the double mutant T790M/L858R.

#### Introduction to EGFR and EGFR-IN-145

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2] EGFR inhibitors, such as **EGFR-IN-145**, are designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling pathways and impeding tumor growth.[3] In vitro kinase assays are fundamental tools for the initial characterization and determination of the inhibitory potency (typically measured as IC50 values) of such compounds.

## **Quantitative Data Summary**

The following table outlines the key components and their concentrations used in the in vitro kinase assay for both wild-type and mutant EGFR.



Component	EGFR-WT Assay	EGFR-T790M/L858R Assay
Enzyme	5 nM EGFR Kinase	3 nM EGFR Kinase
Substrate	5 μM Y12-Sox peptide	5 μM Y12-Sox peptide
ATP	15 μΜ	20-50 μΜ
Inhibitor	EGFR-IN-145 (serially diluted)	EGFR-IN-145 (serially diluted)

# Experimental Protocol: Continuous-Read In Vitro Kinase Assay

This protocol is adapted from a method used to measure the inherent potency of compounds against active forms of EGFR.[4]

#### Materials:

- Active EGFR-WT enzyme (e.g., Invitrogen PV3872)
- Active EGFR-T790M/L858R enzyme (e.g., BPS Bioscience 40350)
- Y12-Sox conjugated peptide substrate
- ATP
- 10X Kinase Reaction Buffer (200 mM Tris-HCl, pH 7.5, 50 mM MgCl<sub>2</sub>, 10 mM EGTA, 50 mM β-glycerophosphate, 50% glycerol)
- Dithiothreitol (DTT)
- EGFR-IN-145 (or other test compounds)
- 50% DMSO
- 384-well, white, non-binding surface microtiter plate (e.g., Corning #3574)
- Plate reader capable of fluorescence detection (λex = 360 nm, λem = 485 nm)



### Procedure:

- Prepare 1X Kinase Reaction Buffer: Dilute the 10X Kinase Reaction Buffer to 1X with sterile distilled water and add DTT to a final concentration of 0.2 mM.
- Prepare Reagent Stocks:
  - Prepare a 10X stock of the EGFR enzyme (WT or T790M/L858R) in 1X Kinase Reaction Buffer.
  - Prepare a 1.13X stock of ATP and Y12-Sox peptide substrate in 1X Kinase Reaction Buffer.
- Prepare Inhibitor Dilutions: Perform serial dilutions of **EGFR-IN-145** in 50% DMSO.
- Enzyme and Inhibitor Pre-incubation:
  - $\circ$  In a 384-well plate, add 0.5  $\mu L$  of the serially diluted **EGFR-IN-145** or 50% DMSO (for control wells).
  - Add 5 μL of the 10X EGFR enzyme stock to each well.
  - Incubate the plate for 30 minutes at 27°C.
- Initiate Kinase Reaction:
  - Add 45 μL of the 1.13X ATP/Y12-Sox peptide substrate mix to each well to start the reaction.
- · Data Acquisition:
  - Immediately place the plate in a Synergy4 plate reader (or equivalent).
  - Monitor the kinase reaction by measuring the fluorescence intensity (λex = 360 nm, λem = 485 nm) every 71 seconds for a duration of 30-120 minutes.
- Data Analysis:



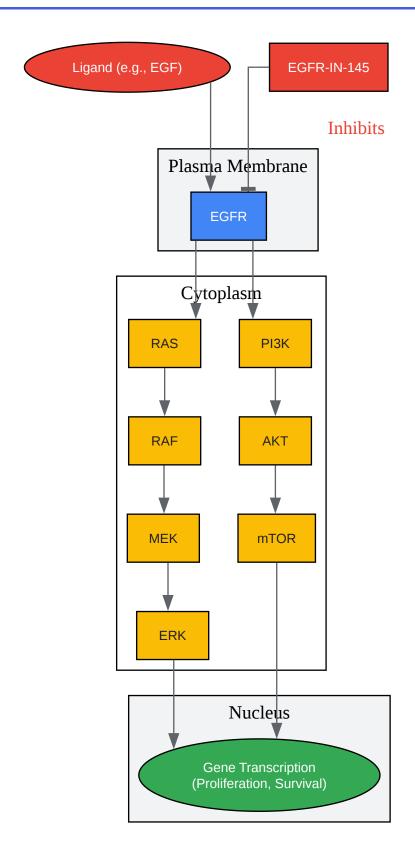
- Examine the progress curves from each well for linear reaction kinetics.
- Determine the initial velocity of the reaction (from 0 to 30 minutes) from the slope of the relative fluorescence units versus time plot.
- Plot the initial velocity against the inhibitor concentration and fit the data to a log[Inhibitor]
  vs. Response (Variable Slope) model using software such as GraphPad Prism to
  determine the apparent IC50 value.

## **Visualizations**

**EGFR Signaling Pathway** 

The following diagram illustrates the simplified EGFR signaling cascade, which is inhibited by **EGFR-IN-145**. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are crucial for cell proliferation and survival.





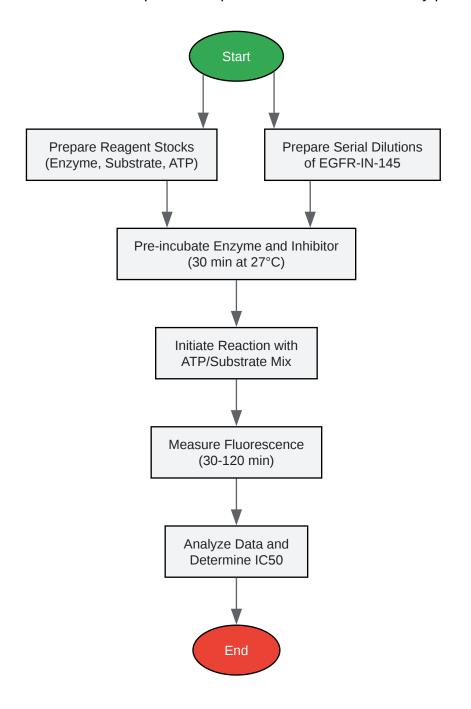
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Caption: EGFR Signaling Pathway and Inhibition.



## Experimental Workflow for In Vitro Kinase Assay

The diagram below outlines the sequential steps of the in vitro kinase assay protocol.



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Caption: In Vitro Kinase Assay Workflow.



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